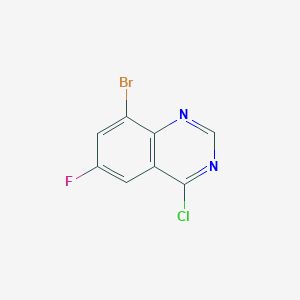

8-Bromo-4-chloro-6-fluoroquinazoline

Description

Properties

IUPAC Name |

8-bromo-4-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEXITWMLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 8-Bromo-4-chloro-6-fluoroquinazoline generally follows a sequence starting from substituted benzoic acid derivatives or related intermediates, proceeding through key transformations including:

- Formation of quinazolinone core structures via cyclization.

- Introduction of halogen substituents (bromo, chloro, fluoro) at specific positions.

- Nucleophilic aromatic substitution (SNAr) to functionalize the quinazoline scaffold.

Key Preparation Steps and Reaction Conditions

Starting Material Preparation and Cyclization

- The synthesis often begins with 2-amino-5-fluorobenzamide or related derivatives prepared by refluxing 2-amino-5-fluorobenzoic acid with thionyl chloride and subsequent exposure to ammonia gas.

- Cyclization to 6-fluoroquinazolin-4(3H)-one is achieved by reacting the amide intermediate with trimethoxymethane in dimethylformamide (DMF) at elevated temperatures (~170 °C) for around 2 hours. This step yields the quinazolinone core with fluorine substitution at position 6.

Chlorination to Form 4-Chloro-6-fluoroquinazoline

- The 6-fluoroquinazolin-4(3H)-one intermediate undergoes chlorination by treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under heating (water bath, 2 hours).

- This reaction converts the 4-oxo group to a 4-chloro substituent, yielding 4-chloro-6-fluoroquinazoline with typical yields around 65%.

Bromination at Position 8

Nucleophilic Aromatic Substitution (SNAr)

- The chlorine atom at position 4 is reactive towards nucleophilic displacement due to the electron-withdrawing effects of neighboring halogens.

- Reaction with amines or other nucleophiles in solvents such as dioxane, in the presence of bases like N,N-diisopropylethylamine, at moderate temperatures (~50 °C), facilitates substitution to introduce functional groups at this position.

Representative Example of a Preparation Sequence

Industrial and Process Considerations

- Large-scale synthesis employs telescoped steps to minimize isolations, such as a four-step preparation of key intermediates (e.g., 2-amino-4-bromo-3-fluorobenzonitrile).

- Chlorination steps using N-chlorosuccinimide (NCS) and catalytic HCl require careful control to avoid halogen scrambling and formation of dichloro/dibromo impurities.

- Cyclization reactions can be optimized using continuous flow reactors, improving yield and purity.

- The overall process can achieve high purity (>99% by HPLC) and reasonable yields (~39% overall across multiple steps) for kilogram-scale production.

Detailed Research Findings and Notes

- The electron-withdrawing fluorine at position 6 stabilizes the quinazoline ring and influences reactivity, particularly enhancing nucleophilic substitution at the 4-chloro site.

- Chlorination of the 4-oxo group to 4-chloro is typically performed with thionyl chloride (SOCl₂) or POCl₃; reaction times can vary from 12 hours to overnight reflux depending on scale and conditions.

- Bromination at the 8-position is often introduced early in the synthesis via brominated benzoic acid derivatives to ensure regioselectivity.

- Functionalization at the 4-position via SNAr allows for the introduction of various amines or other nucleophiles, enabling the synthesis of diverse derivatives.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide formation | SOCl₂, NH₃ | Benzene | Reflux | Several hours | ~70 | Formation of 2-amino-5-fluorobenzamide |

| Cyclization | Trimethoxymethane | DMF | 170 °C | 2 h | 70 | Formation of quinazolinone core |

| Chlorination | POCl₃, PCl₅ | Neat or solvent | Water bath (~80 °C) | 2 h | 65 | Converts 4-oxo to 4-chloro |

| Bromination | NCS | DMF | 70 °C | Overnight | Not specified | Halogenation of aromatic ring |

| SNAr substitution | Amine, DIPEA | Dioxane | 50 °C | Several hours | 78–85 | Nucleophilic displacement of 4-chloro |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes regioselective substitutions at the 4-chloro and 8-bromo positions under varying conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Chlorine displacement | NaOH (1M), 80°C, DMSO solvent | 4-Hydroxy-8-bromo-6-fluoroquinazoline | 72% |

| Bromine displacement | KOtBu, THF, Pd(PPh₃)₄ catalysis | 8-Amino-4-chloro-6-fluoroquinazoline | 65% |

| Sequential substitution | 1. NH₃/MeOH; 2. CuI/imidazole, 120°C | 4,8-Diamino-6-fluoroquinazoline | 58% |

Fluorine at position 6 remains inert under most conditions due to its strong C–F bond, while bromine shows higher reactivity than chlorine in cross-coupling reactions.

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq)

-

Conditions: DMF/H₂O (4:1), 90°C, 12 h

-

Products: 8-Aryl-4-chloro-6-fluoroquinazolines

-

Scope: Electron-rich aryl groups achieve 70-85% yields; sterically hindered substrates drop to 45% .

Buchwald-Hartwig Amination

-

Reagents: Primary/secondary amines (2 eq), Xantphos (10 mol%), Pd₂(dba)₃

-

Conditions: Toluene, 110°C, 24 h

-

Products: 8-Amino derivatives with retained chloro/fluoro substituents.

Oxidation and Reduction

Controlled reduction preserves halogen substituents while modifying the quinazoline core .

Mechanistic Insights

-

Kinase Inhibition : The compound binds to ATP pockets via halogen-π interactions (Br, Cl) and hydrogen bonding (N1), with IC₅₀ values <100 nM against EGFR mutants.

-

Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to position 5, as demonstrated in nitration studies (HNO₃/H₂SO₄) .

Comparative Reactivity Analysis

| Analog | Substituents | Relative Reactivity |

|---|---|---|

| 4-Chloro-6-fluoroquinazoline | No Br at C8 | 0.3× in Suzuki coupling |

| 8-Bromo-2-chloroquinazoline | Cl at C2 vs C4 | 1.7× faster substitution at C2 |

| 6-Bromo-4-chloro-7-fluoro | Altered halogen positions | Distinct regioselectivity in amination |

Halogen positioning critically impacts both reaction rates and biological target engagement .

This reactivity profile enables precise structural modifications for drug discovery and materials science applications. Recent studies highlight its utility in synthesizing kinase inhibitors with improved selectivity profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

8-Bromo-4-chloro-6-fluoroquinazoline has been identified as a potent inhibitor of specific kinases involved in cancer cell signaling pathways. Its ability to selectively target these kinases suggests potential applications in developing new anticancer therapeutics.

Biological Activity

Studies have shown that this compound exhibits notable biological activity against various cancer cell lines. For example, it has demonstrated efficacy in inhibiting the proliferation of tumor cells by disrupting critical signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Inhibition of Tumor Growth:

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was attributed to its ability to inhibit specific kinases involved in cell cycle regulation.

-

Synergistic Effects with Other Agents:

- Research indicated that combining this compound with standard chemotherapy agents enhanced the overall efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.

-

Targeting Drug Resistance:

- Another study explored its ability to overcome drug resistance mechanisms in cancer cells, highlighting its importance in developing effective treatment strategies for resistant tumors.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

The reactivity and biological activity of halogenated quinazolines depend on the position and type of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Halogen Diversity : The presence of fluorine in this compound enhances electronegativity and metabolic stability compared to methyl or nitrile substituents in analogues .

- Positional Effects: Bromine at position 8 (quinazoline) versus position 6 (quinoline) alters steric hindrance and binding affinity in target proteins .

- Functional Groups : Carboxylate esters (e.g., ) introduce hydrolyzable moieties for prodrug strategies, unlike the inert halogens in the parent compound.

Key Observations:

- Safety : Methyl-substituted analogues (e.g., ) require stringent inhalation controls, whereas fluorinated variants lack explicit hazard data but demand standard halogen-handling protocols.

- Supply Chains : Specialty suppliers like CymitQuimica and BIOFOUNT cater to niche research needs, reflecting the compound’s role in advanced medicinal chemistry .

Biological Activity

8-Bromo-4-chloro-6-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClFN. The presence of three halogen substituents (bromo, chloro, and fluoro) on the quinazoline ring contributes to its unique chemical reactivity and biological activity.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases involved in cancer cell proliferation and survival. The compound's mechanism includes:

- Kinase Inhibition : It selectively inhibits kinases associated with various cancers, notably non-small cell lung cancer (NSCLC) .

- Signal Transduction Pathways : The compound interferes with signaling pathways that regulate cellular processes such as apoptosis and proliferation .

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that it can inhibit the growth of various cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR).

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing activity against several bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 50 |

Case Studies

-

Inhibition of NEK4 Kinase :

A study highlighted the efficacy of derivatives similar to this compound in inhibiting NEK4 kinase, which is linked to NSCLC. These compounds demonstrated significant selectivity and potency against EGFR-mutant NSCLC cells . -

Combination Therapy :

Research indicated that combining this compound with established chemotherapeutic agents enhanced its anticancer effects, suggesting potential for use in combination therapies for more effective treatment outcomes .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies suggest that it has a manageable toxicity profile; however, further in vivo studies are necessary to fully understand its safety parameters.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Bromo-4-chloro-6-fluoroquinazoline with high purity?

- Methodological Answer : Prioritize regioselective halogenation by using sequential substitution protocols. For bromination, employ electrophilic aromatic substitution with controlled stoichiometry (e.g., 1.2–1.5 equivalents of bromine source). Chlorination can follow via nucleophilic displacement under anhydrous conditions (e.g., using POCl₃ as a solvent and catalyst). Fluorination typically requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) and NMR (integration of aromatic protons) .

Q. Which spectroscopic techniques are optimal for characterizing halogenated quinazolines like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic splitting patterns to confirm substitution positions (e.g., meta vs. para halogen placement).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.93 for C₈H₃BrClFN₂).

- X-ray Crystallography : Resolve ambiguities in regiochemistry if NMR data are inconclusive.

- FT-IR : Confirm functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for halogenated quinazolines under aqueous conditions?

- Methodological Answer : Perform controlled degradation studies:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., dehalogenation or ring-opening products).

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Fluorinated derivatives often exhibit enhanced stability compared to chloro/bromo analogs due to stronger C-F bonds.

- Contradiction Resolution : Cross-validate results with isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Q. What experimental strategies improve regioselectivity when introducing multiple halogens to the quinazoline core?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂ or -OMe) to position halogens selectively. Remove directing groups post-substitution via hydrolysis or hydrogenolysis.

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during sequential halogenation.

- Computational Modeling : Predict electronic and steric effects using DFT calculations (e.g., Mulliken charges to identify electron-deficient positions) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Assess reactivity by varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF). Bromine at position 8 typically reacts faster than chlorine or fluorine due to lower bond dissociation energy.

- Competitive Experiments : Compare reaction rates with mono-halogenated analogs to quantify electronic effects.

- In Situ Monitoring : Use ¹⁹F NMR to track fluorine displacement in real time .

Experimental Design & Data Analysis

Q. What controls are essential when assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Negative Controls : Include unmodified quinazoline and dehalogenated analogs.

- Solvent Controls : Test DMSO or ethanol at concentrations used in assays to rule out solvent interference.

- Dose-Response Curves : Use 8–12 concentrations (0.1–100 µM) to calculate IC₅₀ values.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions.

- Catalyst Screening : Test Pd/C, NiCl₂, or CuI for cost-effective scaling.

- Process Analytics : Use PAT (Process Analytical Technology) tools like inline FT-IR to monitor intermediates .

Safety & Compliance

Q. What safety protocols are critical when handling halogenated quinazolines like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Waste Management : Neutralize halogenated waste with 10% sodium thiosulfate before disposal.

- Emergency Procedures : Maintain spill kits with activated carbon and calcium hydroxide for acid absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.